molecular formula C7H9ClN2 B1430177 (6-Chloro-4-methylpyridin-2-YL)methanamine CAS No. 1256806-98-0

(6-Chloro-4-methylpyridin-2-YL)methanamine

Cat. No. B1430177
CAS RN: 1256806-98-0
M. Wt: 156.61 g/mol
InChI Key: RHXMIQKZRKPKKA-UHFFFAOYSA-N
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Description

“(6-Chloro-4-methylpyridin-2-YL)methanamine” is a chemical compound with the CAS Number: 1256806-98-0 . It has a molecular weight of 156.61 . The IUPAC name for this compound is (6-chloro-4-methyl-2-pyridinyl)methanamine .


Molecular Structure Analysis

The InChI code for “(6-Chloro-4-methylpyridin-2-YL)methanamine” is 1S/C7H9ClN2/c1-5-2-6(4-9)10-7(8)3-5/h2-3H,4,9H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Anti-Fibrosis Drug Development

The pyrimidine moiety, which is structurally related to “(6-Chloro-4-methylpyridin-2-YL)methanamine”, has been utilized in the synthesis of novel heterocyclic compounds with potential biological activities. These compounds have shown promising results in anti-fibrosis activity, particularly against immortalized rat hepatic stellate cells (HSC-T6). Compounds derived from this structure have been found to present better anti-fibrotic activities than existing drugs like Pirfenidone and Bipy55′DC .

Antimicrobial Agents

Schiff bases derived from pyridinyl compounds have demonstrated significant antimicrobial properties. The structural features of these compounds, including the pyridinyl moiety, play a crucial role in their effectiveness as antimicrobial agents .

Antioxidative Applications

The antioxidative properties of pyridinyl-based compounds make them suitable for applications that require the neutralization of free radicals. These properties are closely connected to the structural characteristics of the compounds, which include the pyridinyl group .

Antibiotic Research

Pyridinyl Schiff bases have also been explored for their antibiotic properties. The efficacy of these compounds as antibiotics can be attributed to their unique structural features, which include the presence of the pyridinyl moiety .

Anticancer Research

The pyridinyl group, as part of the structure of various compounds, has been associated with anticancer activities. Research into the structure-activity relationship of these compounds has highlighted the importance of the pyridinyl moiety in developing potential anticancer drugs .

Chemical Biology and Medicinal Chemistry

The compound serves as a building block in the construction of novel heterocyclic compound libraries. These libraries are essential for the discovery of new drugs with diverse biological and pharmaceutical activities, making it a valuable asset in chemical biology and medicinal chemistry research .

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . These statements indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(6-chloro-4-methylpyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5-2-6(4-9)10-7(8)3-5/h2-3H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHXMIQKZRKPKKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Chloro-4-methylpyridin-2-YL)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Chloro-4-methylpyridin-2-YL)methanamine
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Reactant of Route 5
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Reactant of Route 6
(6-Chloro-4-methylpyridin-2-YL)methanamine

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